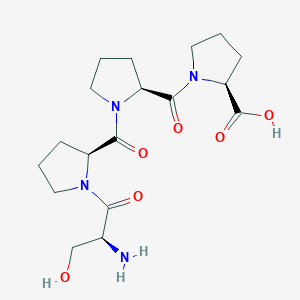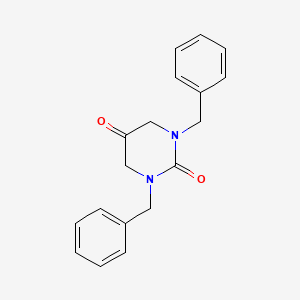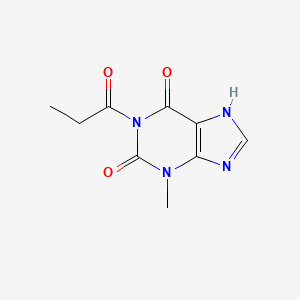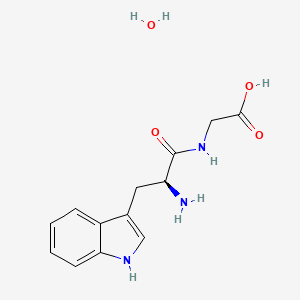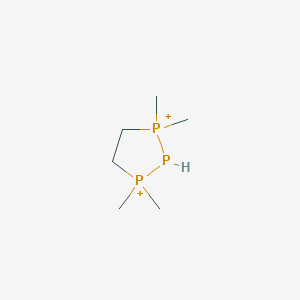
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium is a unique organophosphorus compound characterized by its distinctive structure, which includes three phosphorus atoms and four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium typically involves the reaction of tetramethylphosphonium salts with suitable reagents under controlled conditions. One common method includes the use of tetramethylphosphonium iodide and a base such as sodium hydride in an inert atmosphere to prevent oxidation. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or THF.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Substituted phospholanes
Aplicaciones Científicas De Investigación
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, the presence of multiple phosphorus atoms allows for the formation of stable intermediates in chemical reactions, facilitating various transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethylguanidine: A strong base used in organic synthesis.
1,2,3,3-Tetramethyl-3H-indolium iodide: A compound with a similar structural motif but different chemical properties.
Uniqueness
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium is unique due to its three phosphorus atoms, which provide distinct reactivity compared to other similar compounds. This structural feature allows for a broader range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
380917-63-5 |
|---|---|
Fórmula molecular |
C6H17P3+2 |
Peso molecular |
182.12 g/mol |
Nombre IUPAC |
1,1,3,3-tetramethyltriphospholane-1,3-diium |
InChI |
InChI=1S/C6H17P3/c1-8(2)5-6-9(3,4)7-8/h7H,5-6H2,1-4H3/q+2 |
Clave InChI |
FWZALQFYZAZQIO-UHFFFAOYSA-N |
SMILES canónico |
C[P+]1(CC[P+](P1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)

![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)

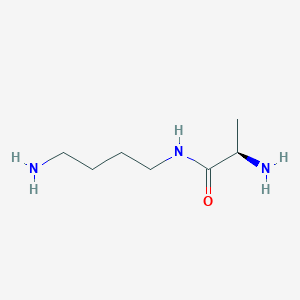
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
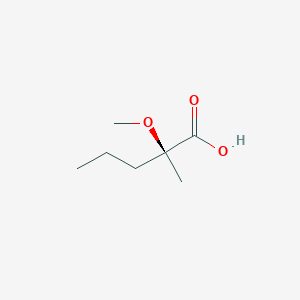
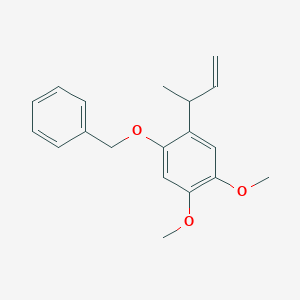
methylene]-](/img/structure/B14254214.png)

